Brevitaxin
Description
Brevitaxin is a diterpenolignan compound first isolated in 1995 from the bark of Taxus brevifolia (Pacific yew) by Arslanian et al. . Structurally, it combines a diterpene backbone with a lignan moiety, a rare hybrid configuration that distinguishes it from other taxane-derived compounds. Its molecular formula and exact stereochemistry remain unspecified in publicly available literature, though its isolation and structural elucidation were confirmed via nuclear magnetic resonance (NMR) and mass spectrometry .
Properties
Molecular Formula |
C30H30O7 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(16S,17S)-16-(4-hydroxy-3-methoxyphenyl)-17-(hydroxymethyl)-7,7-dimethyl-13-propan-2-yl-15,18-dioxatetracyclo[9.8.0.03,8.014,19]nonadeca-1(19),2,4,8,11,13-hexaene-6,10-dione |
InChI |
InChI=1S/C30H30O7/c1-15(2)18-12-19-20(10-16-7-9-26(34)30(3,4)21(16)13-23(19)33)29-28(18)37-27(25(14-31)36-29)17-6-8-22(32)24(11-17)35-5/h6-13,15,25,27,31-32H,14H2,1-5H3/t25-,27-/m0/s1 |
InChI Key |
STCQKVIMCUPRKK-BDYUSTAISA-N |
Isomeric SMILES |
CC(C)C1=C2C(=C3C=C4C=CC(=O)C(C4=CC(=O)C3=C1)(C)C)O[C@H]([C@@H](O2)C5=CC(=C(C=C5)O)OC)CO |
Canonical SMILES |
CC(C)C1=C2C(=C3C=C4C=CC(=O)C(C4=CC(=O)C3=C1)(C)C)OC(C(O2)C5=CC(=C(C=C5)O)OC)CO |
Synonyms |
brevitaxin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Brevitaxin belongs to a broader class of taxane-related metabolites found in Taxus species. Below is a comparative analysis with structurally or functionally analogous compounds:
Key Comparative Insights
Structural Uniqueness: this compound’s diterpenolignan structure is distinct from the oxygenated flavanes (e.g., Taxuyunin B) and sesquiterpene acetates (e.g., Sesquipinsapol B) found in other Taxus species. Its hybrid architecture may confer novel bioactivity, as lignans are known for antioxidant and estrogenic properties, while diterpenes often exhibit cytotoxicity . In contrast, paclitaxel—a flagship taxane—lacks lignan integration but relies on a complex diterpene scaffold with an oxetane ring for microtubule-targeted anticancer effects .
Biosynthetic Pathways: this compound’s biosynthesis likely involves coupling of a diterpene precursor (e.g., geranylgeranyl pyrophosphate) with lignan monomers, a pathway divergent from the mevalonate-driven synthesis of sesquiterpenes like Sesquipinsapol B . Taxuyunin B, an oxygenated flavane, originates from flavonoid biosynthesis, emphasizing the metabolic diversity within Taxus species .
Pharmacological Potential: While paclitaxel’s clinical utility is well-established, this compound’s activities remain underexplored. Its structural analogs, such as podophyllotoxin (a lignan with anticancer properties), suggest possible microtubule-disrupting or topoisomerase-inhibiting effects . Sesquiterpene acetates like Sesquipinsapol B demonstrate antifungal activity, highlighting the ecological role of these compounds in plant defense—a trait this compound may share .
Taxonomic Specificity: this compound is exclusive to Taxus brevifolia, whereas Taxuyunin B and Sesquipinsapol B are isolated from T. yunnanensis and T. mairei, respectively. This species-specific distribution underscores the importance of biogeographic factors in compound discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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